2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile
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Overview
Description
2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile is a heterocyclic compound that features both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile typically involves the condensation of furan-2-carbaldehyde with 4,5-dimethylthiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to intercalate into DNA, disrupting the replication process. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(furan-2-yl)methylidene]amino]thiourea
- N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- N’-(furan-2-ylmethylene)-1,3-benzothiazole-2-carbohydrazone
Uniqueness
2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to similar compounds that may contain only one type of heterocyclic ring .
Properties
Molecular Formula |
C12H10N2OS |
---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-(furan-2-ylmethylideneamino)-4,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C12H10N2OS/c1-8-9(2)16-12(11(8)6-13)14-7-10-4-3-5-15-10/h3-5,7H,1-2H3 |
InChI Key |
KOJHSKINTDESSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=CC2=CC=CO2)C |
Origin of Product |
United States |
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